molecular formula C30H29N5O3S B11213032 N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

Cat. No.: B11213032
M. Wt: 539.6 g/mol
InChI Key: UZPQYBZNQCDURN-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is a structurally complex molecule featuring a benzamide backbone linked to a quinazolinone-sulfanylidene core and an indole-containing substituent. Key structural components include:

  • Quinazolinone-sulfanylidene core: A bicyclic heteroaromatic system with a ketone (4-oxo) and thione (2-sulfanylidene) group, modified by a morpholine substituent at position 4.
  • Indol-3-yl-ethyl group: Introduces aromaticity and hydrogen-bonding capabilities via the indole nitrogen.

Properties

Molecular Formula

C30H29N5O3S

Molecular Weight

539.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C30H29N5O3S/c36-28(31-12-11-22-18-32-26-4-2-1-3-24(22)26)21-7-5-20(6-8-21)19-35-29(37)25-17-23(34-13-15-38-16-14-34)9-10-27(25)33-30(35)39/h1-10,17-18,32H,11-16,19H2,(H,31,36)(H,33,39)

InChI Key

UZPQYBZNQCDURN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone structure. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The quinazolinone structure can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the quinazolinone structure can yield tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C20H23N7OC_{20}H_{23}N_7O with a molecular weight of 377.4 g/mol. The presence of indole and quinazoline moieties is particularly noteworthy, as these structures are often associated with diverse pharmacological effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to the indole and quinazoline structures. For instance, derivatives similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial properties, making them potential candidates for treating resistant bacterial infections .

Antifungal Activity

In addition to antibacterial effects, some derivatives exhibit antifungal activity against pathogens like Candida albicans. The observed minimum fungicidal concentration (MFC) indicates that these compounds can effectively inhibit fungal growth, which is crucial in addressing opportunistic infections in immunocompromised patients .

Case Study 1: Antibacterial Efficacy

A study evaluated several indole and quinazoline derivatives, including the target compound, against a panel of bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antibacterial potency compared to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A7.80Effective against Staphylococcus epidermidis
Compound B12.50Moderate activity against E. coli

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of synthesized compounds derived from indole and quinazoline frameworks. The study demonstrated that specific substitutions on the quinazoline ring improved antifungal efficacy against Candida albicans .

CompoundMFC (µg/mL)Activity
Compound C62.50Effective against Candida albicans
Compound D125.00Moderate activity

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinazolinone structure may inhibit certain enzymes involved in disease pathways, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues from

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide (CAS: 689770-57-8) shares the quinazolinone-sulfanylidene core and benzamide group but differs in the substituent:

  • Substituent : 3,4-Dimethoxyphenethyl vs. indol-3-yl-ethyl.
  • Molecular Weight : 560.7 g/mol (vs. estimated ~540–560 g/mol for the target compound).
  • Hydrogen Bonding: Indole’s NH group offers hydrogen-bonding capacity absent in the methoxy analogue. Aromaticity: Indole’s fused bicyclic structure may enhance π-π stacking compared to the monocyclic dimethoxyphenyl group .

Quinazoline Derivatives from

Compounds 44–47 in feature quinazoline cores with cyclopropyl, pyrazolyl, and trifluoromethyl benzamide groups. Key comparisons include:

  • Substituent Diversity : Cyclopropyl groups may enhance metabolic stability, while trifluoromethyl groups increase lipophilicity and membrane permeability.
  • Core Modifications: Unlike the target compound’s sulfanylidene group, these derivatives focus on aminoquinazoline scaffolds, which may alter binding kinetics .

Benzimidazole-Based Analogues from

Compounds 2–12 in replace the quinazolinone core with benzoimidazole, a planar heterocycle with distinct electronic properties:

  • Bioactivity Implications: Benzoimidazoles are known for DNA intercalation, whereas quinazolinones are typically kinase or enzyme inhibitors.
  • Spectroscopic Data: FTIR and NMR profiles differ significantly due to core heteroatom arrangements (e.g., benzoimidazole’s N-H vs. quinazolinone’s ketone/thione groups) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone-sulfanylidene Indol-3-yl-ethyl ~540–560* Morpholine, sulfanylidene, indole NH
Compound Quinazolinone-sulfanylidene 3,4-Dimethoxyphenethyl 560.7 Methoxy groups, enhanced solubility
Compound 44 Amino-quinazoline Cyclopropyl, pyrazolyl N/A Trifluoromethyl, cyclopropyl stability
Compound 5 Benzoimidazole Chlorophenyl N/A Chloro substituent, planar heterocycle

*Estimated based on structural similarity to .

Research Implications and Hypotheses

  • Solubility and Bioavailability : The indole group in the target compound may reduce solubility compared to methoxy analogues but improve target engagement via hydrogen bonding .
  • Target Selectivity : The sulfanylidene group could modulate interactions with cysteine-rich enzymes (e.g., kinases), similar to other thione-containing drugs .
  • Synthetic Challenges : The indole and morpholine groups may complicate synthesis compared to simpler derivatives in and , requiring advanced coupling strategies .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is a complex organic compound notable for its potential biological activities. This compound features an indole moiety, a morpholine ring, and a quinazolinone structure, which contribute to its diverse pharmacological properties.

Molecular Characteristics

Property Details
Molecular Formula C30H29N5O3S
Molecular Weight 539.6 g/mol
IUPAC Name This compound
InChI Key UZPQYBZNQCDURN-UHFFFAOYSA-N

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1H-quinozalin-3-yl]methyl}benzamide is attributed to its interactions with various biological macromolecules. The indole moiety can modulate enzyme and receptor activities, while the quinazolinone structure may inhibit enzymes involved in disease pathways. Additionally, the morpholine ring enhances solubility and bioavailability, making it a promising candidate for therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action may involve inhibition of key signaling pathways associated with tumor growth and proliferation .

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene]methyl}benzamide on different cancer cell lines. The results indicated an IC50 value of approximately 0.096 μM against EGFR-positive cancer cells, showcasing its potency as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) was found to be low, suggesting strong antibacterial activity .

In Vitro Studies

In vitro studies have demonstrated that N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo]methyl}benzamide effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect Observed
MCF70.096Significant cytotoxicity
A5490.120Inhibition of cell growth
HepG20.110Induction of apoptosis

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of several enzymes and receptors, potentially inhibiting their activity .

Q & A

Q. Basic Research Focus

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry, with emphasis on indole NH (δ 10–12 ppm) and sulfanylidene C=S (δ 160–180 ppm in IR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
    Advanced Consideration :
  • X-ray Crystallography : Use SHELXL for refinement to resolve tautomeric forms (e.g., thione vs. thiol) and confirm spatial arrangement of the morpholine and indole groups .
  • Computational Modeling : DFT calculations to predict stable tautomers and compare with experimental data .

How should researchers design experiments to address conflicting reports on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory effects)?

Q. Basic Research Focus

  • Dose-Response Assays : Test across a wide concentration range (nM–µM) in cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to identify context-dependent effects .
  • Target Validation : Use kinase profiling panels to identify off-target interactions that may explain divergent results .
    Advanced Consideration :
  • Metabolomics : Track metabolite formation in vitro to assess prodrug activation or degradation pathways influencing activity .
  • Structural Analogs : Compare with derivatives lacking the morpholine or indole group to isolate pharmacophoric elements .

What methodologies are recommended to elucidate the compound’s mechanism of action against specific enzymatic targets (e.g., kinase inhibition)?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant kinases (e.g., PI3K, mTOR) with fluorescent ATP analogs .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and stoichiometry .
    Advanced Consideration :
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-enzyme complexes to identify key interactions (e.g., hydrogen bonding with the quinazolinone core) .
  • Molecular Dynamics Simulations : Predict binding stability and conformational changes in the target’s active site .

How can researchers address discrepancies in reported stability and solubility profiles under physiological conditions?

Q. Basic Research Focus

  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) and quantify via HPLC-UV at physiological pH (1.2–7.4) .
  • Forced Degradation Studies : Expose to heat, light, and oxidizers (H₂O₂) to identify labile groups (e.g., sulfanylidene oxidation) .
    Advanced Consideration :
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability and bioavailability .
  • Solid-State Analysis : DSC/TGA to characterize polymorphs affecting dissolution rates .

What strategies are effective for resolving contradictions in pharmacological data across independent studies?

Q. Basic Research Focus

  • Meta-Analysis : Pool data from published dose-response curves and adjust for variability in assay conditions (e.g., serum concentration, incubation time) .
  • Reproducibility Protocols : Adopt standardized guidelines (e.g., OECD 439 for in vitro assays) to minimize experimental noise .
    Advanced Consideration :
  • Machine Learning : Train models on existing datasets to predict outliers and identify confounding variables (e.g., cell passage number) .
  • Interlab Collaborations : Conduct round-robin studies to validate key findings across institutions .

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